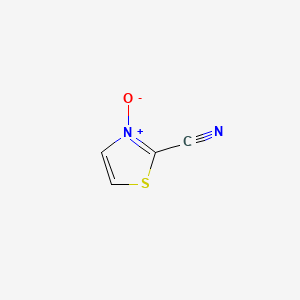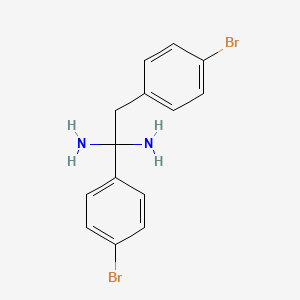
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxido-1,3-thiazol-3-ium-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a nitrile with a thioamide in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like iodine or bromine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles, aminothiazoles, and thiolated thiazoles.
Applications De Recherche Scientifique
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Oxido-1,3-thiazol-3-ium-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A parent compound with similar structural features but different functional groups.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties and applications.
Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.
Uniqueness
3-Oxido-1,3-thiazol-3-ium-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
125264-26-8 |
|---|---|
Formule moléculaire |
C4H2N2OS |
Poids moléculaire |
126.133 |
Nom IUPAC |
3-oxido-1,3-thiazol-3-ium-2-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-3-4-6(7)1-2-8-4/h1-2H |
Clé InChI |
ALCVSOWBZBHQQX-UHFFFAOYSA-N |
SMILES |
C1=CSC(=[N+]1[O-])C#N |
Synonymes |
2-Thiazolecarbonitrile, N-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







